![molecular formula C15H23NO2 B267172 4-butoxy-N-(sec-butyl)benzamide](/img/structure/B267172.png)
4-butoxy-N-(sec-butyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(sec-butyl)benzamide, also known as BBSB, is a chemical compound that has been widely studied for its potential use in scientific research. BBSB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(sec-butyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific target molecules. In the case of metal ion detection, 4-butoxy-N-(sec-butyl)benzamide is thought to bind to the metal ion and undergo a conformational change that results in fluorescence. In the case of enzyme inhibition, 4-butoxy-N-(sec-butyl)benzamide is thought to bind to the active site of the enzyme and prevent the breakdown of its substrate.
Biochemical and Physiological Effects:
4-butoxy-N-(sec-butyl)benzamide has been shown to have low toxicity in vitro, making it a promising candidate for further study. However, its effects on living organisms are not well understood, and further research is needed to determine its potential toxicity and pharmacokinetics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butoxy-N-(sec-butyl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions and other target molecules. However, one limitation of using 4-butoxy-N-(sec-butyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 4-butoxy-N-(sec-butyl)benzamide. One area of interest is the development of new fluorescent probes based on the structure of 4-butoxy-N-(sec-butyl)benzamide for the detection of other target molecules. Another potential direction is the investigation of 4-butoxy-N-(sec-butyl)benzamide as a potential therapeutic agent for the treatment of diseases such as Alzheimer's, which are associated with acetylcholinesterase dysfunction. Additionally, further research is needed to determine the potential toxicity and pharmacokinetics of 4-butoxy-N-(sec-butyl)benzamide in vivo.
Synthesemethoden
The synthesis of 4-butoxy-N-(sec-butyl)benzamide involves the reaction of 4-butoxybenzoic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified using column chromatography to yield 4-butoxy-N-(sec-butyl)benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(sec-butyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and mercury. It has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
Produktname |
4-butoxy-N-(sec-butyl)benzamide |
---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-butan-2-yl-4-butoxybenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-6-11-18-14-9-7-13(8-10-14)15(17)16-12(3)5-2/h7-10,12H,4-6,11H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
DPUCHBALQUVVRK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(C)CC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.